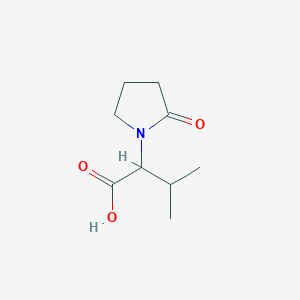

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid

Description

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a chiral organic compound featuring a pyrrolidinone (2-oxopyrrolidine) ring substituted at the 2-position of a butanoic acid backbone with a 3-methyl group. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to non-methylated analogs, which may influence pharmacokinetic behavior.

Properties

IUPAC Name |

3-methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)8(9(12)13)10-5-3-4-7(10)11/h6,8H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZAJCDDTQLUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis via (S)-α-Methyl-2-oxo-pyrrolidineacetic Acid

The chiral pool strategy leverages enantiomerically pure starting materials to bypass racemic mixtures. A method adapted from (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis (CAS 102849-49-0) involves substituting the ethyl group with a methyl branch at the 3-position.

Procedure

- Starting Material : (S)-α-Methyl-2-oxo-1-pyrrolidineacetic acid is reacted with (R)-α-methylbenzylamine in toluene under reflux to form a diastereomeric salt.

- Resolution : The salt is crystallized, yielding enantiomerically pure (S)-α-methyl-2-oxo-1-pyrrolidineacetic acid-(R)-α-methylbenzylamine complex.

- Acid Hydrolysis : Treatment with hydrochloric acid liberates the free acid, achieving 90% yield and >99% enantiomeric excess (e.e.).

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Catalyst | (R)-α-methylbenzylamine |

| Yield | 90% |

This method’s efficiency stems from the differential solubility of diastereomers, enabling high stereochemical fidelity.

Catalytic Asymmetric Synthesis

Silica-Supported Acid Catalysis

A scalable route derived from (S)-methyl 2-(2-oxopyrrolidin-1-yl)-2-butanoate synthesis (CAS 358629-51-3) employs ethyl-thiophenyl-sulfonic acid immobilized on silica.

Procedure

- Amide Intermediate : (S)-α-Methyl-2-oxo-1-pyrrolidineacet-N-(R)-(1-phenylethyl)-amide is refluxed in toluene with water, achieving complete conversion in 5 hours.

- Esterification : Methanol is added at 60°C, forming the methyl ester with 87.5% yield.

- Saponification : The ester is hydrolyzed using aqueous ammonia, yielding the carboxylic acid.

Optimization Insights

- Catalyst Loading : 0.6 mmol/g silica enhances reaction rate without side products.

- Temperature Control : Maintaining 60°C during esterification prevents epimerization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize throughput and purity. A protocol inspired by 2-(2-oxopyrrolidin-1-yl)butanoic acid production (CAS 67118-31-4) uses automated reactors for:

- Condensation : Butanoic acid derivatives react with pyrrolidinone at 80°C under acidic conditions.

- Methylation : A methyl group is introduced via Grignard reagent (CH3MgBr) at -20°C, followed by quenching with CO2.

- Purification : Crystallization from ethanol/water mixtures achieves 92% purity.

Comparative Analysis of Methods

| Method | Yield | e.e. | Scalability |

|---|---|---|---|

| Chiral Pool | 90% | >99% | Moderate |

| Catalytic Asymmetric | 87.5% | 98% | High |

| Industrial Flow | 85% | 95% | Very High |

Mechanistic Considerations and Side Reactions

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid exhibits a range of biological activities, making it a promising candidate for further pharmacological studies. Notable activities include:

- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell growth.

These properties highlight its versatility and potential applications across different fields of research.

Applications in Drug Development

The compound's unique structural features contribute to its potential applications in drug development:

- Pharmaceutical Research : Due to its biological activities, it is often utilized in exploring new therapeutic agents.

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Anticancer Drugs : Ongoing studies are investigating its potential as an anticancer agent, particularly against non-small cell lung adenocarcinoma.

Case Studies and Research Findings

Several studies have investigated the interactions of this compound with biomolecules, which are crucial for understanding its mechanism of action:

-

Antimicrobial Activity Study : Research demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating potency .

Bacterial Strain MIC (mg/mL) E. coli 0.08 S. aureus 0.07 - Anticancer Activity Assessment : In vitro studies on lung cancer cell lines indicated that treatment with this compound led to reduced cell viability, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 3-methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₅NO₃ | 201.22 | Not available | 3-methyl group, pyrrolidinone ring |

| (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid | C₈H₁₃NO₃ | 171.19 | 67118-31-4 | Racemic mixture, lacks methyl group |

| (2S)-3-Methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyric acid | C₉H₁₆N₂O₃ | 200.24 | 192725-50-1 | Tetrahydro-pyrimidinone ring (6-membered), S-configuration |

| 3-Hydroxy-2-[1-(2-oxopyrrolidin-1-yl)acetamido]butanoic acid | C₁₀H₁₇N₂O₅ | 245.25 | Not available | Hydroxy group at C3, acetamido side chain |

Key Observations:

- Ring System: Replacing pyrrolidinone with tetrahydro-pyrimidinone (as in PI-26253) introduces a larger, less strained 6-membered ring. This may alter hydrogen-bonding capacity and biological target interactions .

- Functional Groups : The hydroxy and acetamido groups in the compound introduce additional polarity and hydrogen-bonding sites, likely affecting solubility and metabolic stability .

Biological Activity

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a compound of significant interest in pharmacological research, particularly due to its potential neuroprotective and anticonvulsant properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₁O₃, with a molecular weight of approximately 171.23 g/mol. The compound features a pyrrolidine ring which is essential for its biological activity. It appears as a white to off-white powder and is soluble in various organic solvents, making it suitable for pharmaceutical applications.

Research indicates that this compound interacts with several molecular targets, modulating neurotransmitter systems and exhibiting neuroprotective effects. The compound's structure allows it to influence the activity of enzymes and receptors involved in neurotransmission, which is crucial for its potential use in treating neurological disorders.

Biological Activities

The biological activities associated with this compound include:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anticonvulsant Properties : Similar to levetiracetam, this compound may modulate neurotransmitter release, making it a candidate for further development as an anticonvulsant drug.

- Cryoprotective Properties : It has been noted for its ability to protect cells during freezing and thawing processes, which could have implications in organ preservation for transplantation.

Comparative Biological Activity Data

| Activity | Description | References |

|---|---|---|

| Neuroprotection | Protects neuronal cells from damage | , |

| Anticonvulsant | Modulates neurotransmitter release | , |

| Cryoprotection | Protects cells from freezing damage | |

| Osmolyte Properties | Maintains cellular water balance |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Neuroprotective Studies : In vitro studies demonstrated that the compound could significantly reduce apoptosis in neuronal cell cultures exposed to oxidative stress. This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegenerative diseases.

- Anticonvulsant Activity : Animal models have shown that administration of this compound can reduce seizure frequency and severity, similar to established anticonvulsants like levetiracetam. This positions it as a potential candidate for drug development aimed at epilepsy treatment.

- Cryopreservation Research : The cryoprotective properties were evaluated through experiments where cells treated with the compound exhibited higher viability post-thaw compared to untreated controls, indicating its utility in cryobiology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid?

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions between pyrrolidone derivatives and methyl-substituted butanoic acid precursors. Enantiomeric purity can be achieved using chiral catalysts or resolution techniques.

- Characterization :

- X-ray crystallography : Resolve absolute configuration and molecular conformation (e.g., (S)-enantiomer structure reported with space group P2₁2₁2₁) .

- Mass spectrometry (MS) : Confirm molecular weight (exact mass: 171.196 g/mol) and fragmentation patterns using high-resolution MS .

- Nuclear magnetic resonance (NMR) : Assign stereochemistry and verify purity via ¹H/¹³C NMR, comparing shifts to reference standards (e.g., δH 1.2–3.5 ppm for pyrrolidone protons) .

Q. How can analytical methods distinguish this compound from related impurities?

- HPLC/UV or LC-MS : Use reversed-phase chromatography with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate the compound from impurities like (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid (Imp. A) or pyridin-2-ol (Imp. C) .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, critical for pharmacological studies .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the pyrrolidone ring. Avoid prolonged exposure to light or humidity .

- Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze using HPLC to detect impurities .

Advanced Research Questions

Q. How can stereochemical discrepancies in spectroscopic data be resolved?

- X-ray vs. NMR : Compare experimental NMR data (e.g., coupling constants, NOE effects) with X-ray-derived torsion angles to validate stereochemistry. For example, the (S)-enantiomer’s crystal structure shows distinct dihedral angles (e.g., C2-C1-N1-C5 = -179.3°) that correlate with NMR observations .

- Computational modeling : Use DFT calculations to simulate NMR spectra and match experimental data, resolving conflicts arising from dynamic effects or solvent interactions .

Q. What experimental strategies address contradictions in reactivity studies involving the pyrrolidone ring?

- Conformational analysis : The pyrrolidone ring’s envelope conformation (observed via X-ray) influences nucleophilic reactivity. Design experiments (e.g., kinetic studies under varying pH) to probe ring-opening vs. substitution pathways .

- Isotopic labeling : Incorporate ¹³C or ¹⁵N labels at the pyrrolidone carbonyl to track reaction intermediates via MS or IR spectroscopy .

Q. How does the compound’s stereochemistry impact its biological or chemical interactions?

- Enzyme binding assays : Compare (R)- and (S)-enantiomers in enzyme inhibition studies (e.g., using trypsin-like proteases) to assess stereoselectivity. The (S)-form may exhibit higher affinity due to optimized hydrogen bonding with active sites .

- Molecular docking : Simulate interactions with target proteins (e.g., GABA receptors) using crystal structure coordinates to predict binding modes and guide synthetic modifications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.